4-Methyl-2-(methylthio)benzo[d]thiazole
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Overview
Description
4-Methyl-2-(methylthio)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylthio)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures . Another method involves the cyclization of o-aminothiophenol with methylthioacetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazole derivatives
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
4-Methyl-2-(methylthio)benzo[d]thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylthio)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin . This inhibition can help alleviate symptoms of neurodegenerative and psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the methylthio group, making it less versatile in certain chemical reactions.
2-(Methylthio)benzothiazole: Similar structure but without the methyl group at the 4-position.
4-Fluoro-2-(methylthio)benzo[d]thiazole: Contains a fluorine atom instead of a methyl group at the 4-position, which can alter its reactivity and biological activity.
Uniqueness
4-Methyl-2-(methylthio)benzo[d]thiazole is unique due to the presence of both a methyl and a methylthio group, which enhances its chemical reactivity and potential biological activities. This dual substitution pattern allows for a broader range of chemical modifications and applications compared to its analogs.
Properties
CAS No. |
3622-20-6 |
---|---|
Molecular Formula |
C9H9NS2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
4-methyl-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NS2/c1-6-4-3-5-7-8(6)10-9(11-2)12-7/h3-5H,1-2H3 |
InChI Key |
DGOXOBITRAZMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)SC |
Origin of Product |
United States |
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